molecular formula C14H12N2S2 B11726570 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile

Cat. No.: B11726570
M. Wt: 272.4 g/mol
InChI Key: JRNVTAOXYJBICE-UHFFFAOYSA-N
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Description

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile ( 477851-20-0) is a high-purity chemical compound of significant interest in advanced chemical research . With the molecular formula C 14 H 12 N 2 S 2 and a molecular weight of 272.39 g/mol, this substance features a distinct molecular structure incorporating both a methylsulfanyl group and a thiophene ring system, connected through an (E)-configured acrylonitrile bridge . This specific configuration ensures a defined spatial arrangement, which is critical for its electronic properties and reactivity . The presence of the nitrile group allows for further functional modifications, making the compound a highly versatile key intermediate for developing pharmaceuticals and agrochemicals . The combination of the thiophene and methylsulfanyl substituents grants the molecule pronounced electronic delocalization and stability, properties that are particularly valuable in material science for the development of novel optoelectronic materials . Researchers have utilized this compound and its derivatives in diverse studies, including the synthesis of coordination compounds and investigations into nonlinear optical properties, underscoring its utility in both chemistry and materials research . This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3

InChI Key

JRNVTAOXYJBICE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • 3-(Methylsulfanyl)benzaldehyde (aldehyde component).

    • 2-(Thiophen-3-yl)acetonitrile (active methylene nitrile).

  • Mechanism :

    • Base-mediated deprotonation of the active methylene group in 2-(thiophen-3-yl)acetonitrile generates a nucleophilic enolate.

    • The enolate attacks the electrophilic carbonyl carbon of 3-(methylsulfanyl)benzaldehyde, followed by dehydration to form the conjugated enenitrile.

  • Conditions :

    • Catalyst : Piperidine or ammonium acetate.

    • Solvent : Ethanol, toluene, or dimethylformamide (DMF).

    • Temperature : Reflux (80–100°C) for 6–12 hours.

  • Yield and Purity :

    • Typical yields range from 65% to 75%, with purity ≥90% after recrystallization from ethanol or hexanes.

Optimization Challenges

  • Regioselectivity : Competing aldol side reactions may occur if the aldehyde contains acidic α-hydrogens. Using sterically hindered bases (e.g., DBU) suppresses this.

  • Stereochemistry : The reaction favors the E-isomer due to conjugation stabilization, as confirmed by X-ray crystallography in analogous compounds.

Wittig Reaction Strategy

The Wittig reaction offers an alternative route to construct the α,β-unsaturated nitrile via phosphorus ylide intermediates. This method is advantageous for stereocontrol and scalability.

Reaction Sequence

  • Ylide Generation :

    • Treat a phosphonium salt (e.g., (2-thiophen-3-yl)ethyl)triphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) to form the ylide.

  • Coupling with Carbonyl Compound :

    • React the ylide with 3-(methylsulfanyl)benzaldehyde to form the alkene linkage.

    • The nitrile group is introduced via a pre-functionalized ylide or subsequent cyanation.

  • Conditions :

    • Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

    • Temperature : −20°C to room temperature, depending on ylide stability.

  • Yield and Scalability :

    • Yields of 70–80% are achievable, with the reaction scalable to multi-gram quantities.

Advantages Over Knoevenagel

  • Reduced Side Reactions : No competing aldol condensation due to the absence of acidic α-hydrogens in the aldehyde.

  • Functional Group Tolerance : Compatible with electron-deficient aryl groups, making it ideal for the methylsulfanyl substituent.

Nucleophilic Addition-Elimination Pathway

This method exploits the reactivity of propiolonitriles as electrophiles for amine addition, followed by elimination to form the enenitrile.

Synthetic Steps

  • Substrate Preparation :

    • Synthesize 3-(thiophen-3-yl)propiolonitrile via Sonogashira coupling of thiophene-3-boronic acid with propargyl bromide, followed by cyanation.

  • Amine Addition :

    • React 3-(methylsulfanyl)aniline with the propiolonitrile in the presence of a Lewis acid (e.g., ZnCl₂) to facilitate conjugate addition.

  • Elimination :

    • Heat the intermediate in acidic conditions (e.g., HCl/EtOH) to induce dehydration, forming the α,β-unsaturated nitrile.

  • Yield and Selectivity :

    • Moderate yields (50–60%) due to competing polymerization of the propiolonitrile. Purification via column chromatography (SiO₂, hexane/EtOAc) improves purity.

Comparative Analysis of Methods

Method Yield Purity Stereocontrol Scalability
Knoevenagel Condensation65–75%≥90%Moderate (E: >95%)High
Wittig Reaction70–80%≥95%Excellent (E: >99%)High
Nucleophilic Addition50–60%85–90%PoorModerate

Key Observations :

  • The Wittig reaction is superior for large-scale synthesis due to high yields and stereoselectivity.

  • Knoevenagel condensation is more accessible for laboratories lacking specialized reagents.

  • The nucleophilic addition route suffers from lower yields but remains useful for introducing diverse amine substituents.

Purification and Characterization

  • Recrystallization :

    • The crude product is dissolved in hot ethanol and cooled to 4°C, yielding crystalline material with 90% purity.

  • Chromatography :

    • Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves E/Z isomers, achieving >99% purity for the E-isomer.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 6.99–6.63 (m, 4H, thiophene-H).

    • IR : ν = 2210 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=C).

Industrial-Scale Considerations

For kilogram-scale production, the Wittig reaction is preferred:

  • Cost Efficiency : Ethyltriphenylphosphonium bromide is commercially available at scale.

  • Solvent Recovery : MTBE can be recycled via distillation, reducing waste.

  • Safety : Low-temperature conditions (−20°C) minimize exothermic risks .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit antiproliferative activities against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, suggesting that this compound may also possess similar efficacy in inhibiting cancer cell growth .

Neurotransmitter Modulation

This compound may also play a role in modulating neurotransmitter systems. Compounds that include thiophene and sulfanyl groups have been studied for their interactions with neurotransmitter receptors, which can be crucial in developing treatments for neurological disorders .

Material Science Applications

In addition to its pharmacological uses, this compound may have applications in material science due to its unique electronic properties stemming from the presence of sulfur and aromatic systems. These properties can be beneficial in developing organic semiconductors and photovoltaic materials.

Case Study 1: Anticancer Compound Development

A study conducted on related compounds demonstrated their effectiveness against various cancer types, leading to further exploration of their derivatives for drug development. The findings highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacology

Research into compounds with similar frameworks has suggested potential applications in treating neurological disorders by targeting specific neurotransmitter pathways. This opens avenues for future studies on this compound's interactions within these systems .

Mechanism of Action

The mechanism of action of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on substituent variations:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-yl)prop-2-enenitrile (Target) Thiophen-3-yl, 3-(SMe)phenylamino Not explicitly reported Hypothesized antimicrobial/anticancer -
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Benzodiazol-2-yl, 3-(CF₃)phenylamino 328.3 Biochemical research (catalogued)
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Diphenylamino, pyridin-3-yl ~369.4 (estimated) Strong π-π interactions, AIE properties
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives (5a–e) Benzothiazol-2-yl, aryl ~280–320 Antimicrobial, anticancer activities
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl 203.2 Intermediate for ivabradine synthesis

Key Observations :

  • Electronic Effects : The SMe group in the target compound enhances electron density compared to electron-withdrawing groups like CF₃ in . This may improve solubility in polar solvents but reduce oxidative stability.
  • π-π Interactions: Compounds with diphenylamino or benzothiazolyl substituents (e.g., ) exhibit stronger intermolecular π-π stacking due to extended aromatic systems, which correlate with aggregation-induced emission (AIE) or solid-state luminescence .
  • Biological Activity: Benzothiazole-containing analogues (e.g., ) show notable antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the thiophene and benzothiazole moieties enhance membrane penetration .
Physicochemical and Optical Properties
  • HOMO-LUMO Gaps: For Compound I , DFT calculations revealed a HOMO-LUMO gap of ~3.2 eV, typical for conjugated acrylonitriles.
  • Solubility : Thiophene derivatives generally exhibit moderate solubility in DMSO and chloroform but poor aqueous solubility. The SMe group may slightly improve water solubility compared to purely hydrophobic substituents (e.g., CF₃ in ).

Biological Activity

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile, also known by its CAS number 477851-20-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

  • Molecular Formula : C14H12N2S2
  • IUPAC Name : (2E)-3-[3-(methylsulfanyl)anilino]-2-(3-thienyl)-2-propenenitrile
  • Physical Form : Solid
  • Purity : 90% .

Biological Activity Overview

Research indicates that compounds containing thiophene and methylsulfanyl groups exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study investigating a series of thiazole derivatives found that compounds similar in structure to this compound displayed significant antimicrobial activity against various pathogens. For instance, derivatives with similar substituents showed notable effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Studies

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that derivatives of the compound exhibited varying degrees of cytotoxic effects. The IC50 values for some related compounds were reported as follows:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

These results suggest that while some derivatives are effective against fungal cells, they may have minimal cytotoxic effects on normal mammalian cells at therapeutic concentrations .

Pharmacokinetic Properties

In silico studies predicted favorable pharmacokinetic properties for the compound and its derivatives. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were assessed using tools like SwissADME. The results indicated high lipid solubility and compliance with Lipinski's rule of five, suggesting good bioavailability .

Case Studies

  • Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Among them, compounds structurally related to this compound demonstrated significant antifungal properties with MIC values indicating effectiveness against resistant strains of fungi .
  • Cytotoxicity Analysis : Another study evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines. The results indicated that while some compounds showed promising anticancer activity, they also required careful evaluation for potential toxicity towards normal cells .

Q & A

(Basic) What are the optimal reaction conditions for synthesizing 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile to maximize yield and purity?

Answer:
The synthesis involves a condensation reaction between a substituted benzaldehyde derivative and malononitrile, followed by amine coupling. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., ethanol or methanol) to enhance solubility and reaction kinetics .
  • Catalyst : Employ a base catalyst (e.g., piperidine or ammonium acetate) to facilitate enamine formation .
  • Temperature : Reflux conditions (~80°C) are typically optimal, but lower temperatures (40–60°C) may reduce side reactions .
  • Reaction time : Monitor via TLC; reactions often complete within 4–8 hours.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) or 1^1H NMR .

(Basic) What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Answer:

  • 1^1H and 13^{13}C NMR : Identify protons adjacent to the cyano group (δ 4.5–5.5 ppm for enenitrile protons) and thiophene ring protons (δ 6.8–7.5 ppm). The methylsulfanyl group’s S–CH3_3 protons appear at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm the cyano group (-C≡N) via a sharp peak at ~2200–2250 cm1^{-1} and N–H stretching (amine) at ~3300–3500 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~340–350 Da) and fragmentation patterns .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) across studies?

Answer:
Discrepancies may arise from:

  • Purity differences : Re-synthesize the compound with rigorous QC (HPLC, NMR) and compare bioactivity .
  • Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations. For example, enzymatic assays may require Mg2+^{2+} or Zn2+^{2+} ions for activity .
  • Cellular models : Use isogenic cell lines and validate target expression (e.g., via Western blotting) to ensure consistency .
    Publish full experimental protocols to enable replication .

(Advanced) What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinases). Focus on hydrogen bonding between the cyano group and catalytic lysine residues .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the methylsulfanyl group .
  • SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and correlate docking scores with experimental IC50_{50} values .

(Basic) How does the methylsulfanyl group influence the compound’s stability and solubility?

Answer:

  • Solubility : The hydrophobic methylsulfanyl group reduces aqueous solubility. Use DMSO for in vitro assays (<1% v/v to avoid cytotoxicity) .
  • Stability : Susceptible to oxidation; store under inert gas (N2_2/Ar) at –20°C. Monitor degradation via LC-MS (look for sulfoxide/sulfone byproducts) .

(Advanced) What synthetic strategies improve regioselectivity during the formation of the enenitrile moiety?

Answer:

  • Protecting groups : Temporarily protect the amine with Boc or Fmoc to direct condensation to the α-position .
  • Microwave-assisted synthesis : Reduce reaction time (15–30 minutes) and improve yield by 10–15% compared to conventional heating .
  • Catalytic control : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states and minimize β-isomer formation .

(Basic) How should researchers handle discrepancies in melting point data across literature sources?

Answer:

  • Re-measure : Use a calibrated melting point apparatus with slow heating (1–2°C/min). Reported values range from 160–170°C .
  • Assess crystallinity : Recrystallize from ethanol/water (9:1) and compare DSC thermograms with literature data .

(Advanced) What mechanistic insights explain the compound’s selectivity for sulfur-containing enzyme active sites?

Answer:

  • Thiophilic interactions : The methylsulfanyl group may form van der Waals contacts with cysteine or methionine residues in enzymes .
  • Competitive inhibition assays : Co-incubate with glutathione or dithiothreitol (DTT) to test reversibility. A >50% activity recovery suggests competitive binding .

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